N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 687581-84-6
VCID: VC11903984
InChI: InChI=1S/C26H31N3O3S/c1-16-10-11-21(14-17(16)2)29-24(31)23-18(3)19(4)33-25(23)28(26(29)32)15-22(30)27-13-12-20-8-6-5-7-9-20/h8,10-11,14H,5-7,9,12-13,15H2,1-4H3,(H,27,30)
SMILES: CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C)C
Molecular Formula: C26H31N3O3S
Molecular Weight: 465.6 g/mol

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide

CAS No.: 687581-84-6

Cat. No.: VC11903984

Molecular Formula: C26H31N3O3S

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide - 687581-84-6

Specification

CAS No. 687581-84-6
Molecular Formula C26H31N3O3S
Molecular Weight 465.6 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C26H31N3O3S/c1-16-10-11-21(14-17(16)2)29-24(31)23-18(3)19(4)33-25(23)28(26(29)32)15-22(30)27-13-12-20-8-6-5-7-9-20/h8,10-11,14H,5-7,9,12-13,15H2,1-4H3,(H,27,30)
Standard InChI Key FBQIQITWYNRVAR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C)C
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C)C

Introduction

IUPAC Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide

Molecular Formula

C23H28N2O3S

Molecular Weight

432.55 g/mol

Synthesis Methods

While specific synthesis details for this compound are not directly available in the results, similar thieno[2,3-d]pyrimidine derivatives are typically synthesized through multi-step reactions involving:

  • Cyclization of thiophene derivatives to form the thieno[2,3-d]pyrimidine core.

  • Functionalization of the core with dimethyl and phenyl substituents.

  • Coupling reactions to attach the cyclohexenyl ethyl amide group.

These steps often involve:

  • Acid or base catalysis.

  • Use of reagents like acetic anhydride for acetylation.

  • Purification using recrystallization or chromatography techniques.

Medicinal Chemistry

Thieno[2,3-d]pyrimidine derivatives are known for their bioactive properties:

  • Anti-inflammatory Activity: Molecular docking studies suggest that similar compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Anticancer Potential: Thieno[2,3-d]pyrimidines have been explored as inhibitors of kinases and other cancer-related targets due to their ability to interact with protein active sites.

Pharmacokinetics

The presence of hydrophobic groups (e.g., cyclohexenyl and dimethylphenyl) suggests good membrane permeability, while polar groups (e.g., oxo and amide) may enhance solubility in biological systems.

Research Findings

While direct experimental data on this specific compound is limited in the provided results, related compounds exhibit:

  • Hydrogen Bonding: The amide group can form hydrogen bonds with biological targets or solvents.

  • Crystal Packing: Similar compounds show interactions like C-H···O hydrogen bonds that stabilize their crystal structure .

  • Spectroscopic Analysis: Characterization typically involves:

    • Nuclear Magnetic Resonance (NMR) for structural elucidation.

    • Mass Spectrometry (MS) for molecular weight confirmation.

    • Infrared Spectroscopy (IR) for functional group identification.

Comparison with Related Compounds

Compound NameSimilarityKey Differences
N-[2-(cyclohexen-1-yl)ethyl]-3-[1,3-dimethylquinazolinylsulfonamido]propanamide Cyclohexenyl ethyl substitutionQuinazoline core instead of thieno[2,3-d]pyrimidine
N-[2-(cyclohexen-1-yl)ethyl]-2-[5,7-dimethyl-triazolopyrimidine-sulfanyl]acetamide Cyclohexenyl ethyl substitution; pyrimidine derivativeTriazolopyrimidine core with sulfanyl substitution

Future Directions

To fully explore the potential of this compound:

  • Conduct in vitro and in vivo biological activity assays to evaluate its pharmacological properties.

  • Perform molecular docking and dynamics simulations to predict its interaction with biological targets.

  • Investigate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for drug development purposes.

This comprehensive analysis highlights the chemical identity and potential applications of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-acetamide], emphasizing its relevance in medicinal chemistry research. Further experimental studies are needed to validate its therapeutic potential.

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